molecular formula C8H4BrNO3 B1409669 3-Bromo-2-cyano-5-hydroxybenzoic acid CAS No. 1804381-52-9

3-Bromo-2-cyano-5-hydroxybenzoic acid

Cat. No.: B1409669
CAS No.: 1804381-52-9
M. Wt: 242.03 g/mol
InChI Key: OCNOTJKZBYDNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-cyano-5-hydroxybenzoic acid: is an organic compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a hydroxyl group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-5-hydroxybenzoic acid typically involves the bromination of 2-cyano-5-hydroxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The process includes steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and cyano group play crucial roles in binding to active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

    3-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the cyano group.

    2-Cyano-5-hydroxybenzoic acid: Similar structure but lacks the bromine atom.

    3-Bromo-5-hydroxybenzoic acid: Similar structure but lacks the cyano group.

Uniqueness: 3-Bromo-2-cyano-5-hydroxybenzoic acid is unique due to the presence of both the bromine atom and the cyano group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-bromo-2-cyano-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-7-2-4(11)1-5(8(12)13)6(7)3-10/h1-2,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNOTJKZBYDNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C#N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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